molecular formula C9H5BrFNO2 B11855346 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B11855346
M. Wt: 258.04 g/mol
InChI Key: PBOWIYIMBBRUBR-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₅BrFNO₂ Molecular Weight: 258.04–258.05 g/mol (variations due to rounding) CAS Number: 1781698-98-3 Structural Features: This compound consists of an indole scaffold substituted with bromo (Br) at position 6, fluoro (F) at position 5, and a carboxylic acid (-COOH) group at position 2.

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

PBOWIYIMBBRUBR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the condensation of a substituted phenylhydrazine and a fluorinated/brominated ketone. For example, 4-bromo-3-fluorophenylhydrazine reacts with pyruvic acid derivatives to form the intermediate hydrazone. Acid-catalyzed cyclization (via the-sigmatropic rearrangement) yields the indole core. Key steps include:

  • Imine Formation : Phenylhydrazine reacts with α-keto acids (e.g., pyruvic acid) to form a hydrazone intermediate.

  • Cyclization : Under acidic conditions (e.g., HCl or polyphosphoric acid), the hydrazone undergoes rearrangement to generate the indole ring.

Optimization Strategies

  • Acid Catalysts : Lewis acids (ZnCl₂, BF₃) enhance reaction efficiency by stabilizing intermediates.

  • Temperature Control : Reactions typically proceed at 80–120°C to balance yield and decomposition risks.

  • Regioselectivity : Bromine and fluorine substituents are introduced via pre-functionalized starting materials to ensure correct positioning.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and sustainability while maintaining high purity (>98%).

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer reduces side reactions.

  • Protocol : A mixture of phenylhydrazine and fluorinated ketone is pumped through a ZnCl₂-packed reactor at 100°C, achieving 85% conversion in 30 minutes.

Green Chemistry Innovations

  • Solvent-Free Systems : Ionic liquids (e.g., [BMIM][BF₄]) replace traditional solvents, reducing waste.

  • Catalytic Recycling : Zeolite-supported catalysts enable reuse over 10 cycles without yield loss.

Purification and Characterization

Chromatographic Methods

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities, yielding >99% purity.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) produce crystalline material suitable for X-ray analysis.

Spectroscopic Validation

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals at δ 7.45 (H-3), 7.12 (H-4), and 11.3 ppm (COOH).

  • HRMS : [M+H]⁺ observed at m/z 258.0421 (calculated 258.0423).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Fischer Synthesis7898120High
Sequential Halogenation6595180Moderate
Flow Reactor859990Very High

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in disease pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 6-bromo-5-fluoro-1H-indole-2-carboxylic acid and related indole/indazole derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Key Properties/Applications
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ Br (6), F (5), -COOH (2) 258.04–258.05 1781698-98-3 Pharmaceutical intermediate; kinase inhibitor scaffold
5-Bromo-7-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ Br (5), F (7), -COOH (2) 258.04 383132-35-2 Positional isomer; used in carboxamide synthesis (e.g., Compound 63a in )
6-Bromo-5-fluoro-1H-indole-3-carboxylic acid C₉H₅BrFNO₂ Br (6), F (5), -COOH (3) 258.04 1360931-06-1 Structural isomer; altered electronic properties due to -COOH position
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester C₁₁H₉BrFNO₂ Br (7), F (5), -COOEt (2) 286.10 396076-60-1 Ester derivative; enhanced lipophilicity for drug formulation
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ Br (6), F (4) 215.02 885520-23-0 Indazole core; potential protease inhibition
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid C₈H₄BrFN₂O₂ Br (5), F (7), -COOH (3) 259.03 1360953-31-6 Indazole derivative; distinct binding affinity vs. indoles

Key Comparison Points:

Positional Isomerism :

  • The target compound and 5-bromo-7-fluoro-1H-indole-2-carboxylic acid (CAS 383132-35-2) are positional isomers. The bromo and fluoro groups' positions alter electronic distribution, affecting reactivity and interactions in biological targets. For example, 5-bromo-7-fluoro derivatives are precursors to carboxamide drugs (e.g., Compound 63b in ) .

Heterocycle Variation :

  • Indazole derivatives (e.g., 6-bromo-4-fluoro-1H-indazole) exhibit different pharmacological profiles compared to indoles. Indazoles often show enhanced metabolic stability and selectivity for enzymes like phosphodiesterases .

Derivative Functionalization :

  • Esterification of the carboxylic acid (e.g., 7-bromo-5-fluoro-1H-indole-2-carboxylic acid ethyl ester) increases lipophilicity, improving membrane permeability in drug candidates .

Hazard and Stability :

  • 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS 1360931-06-1) carries hazard statements H302/H315/H319 (harmful if swallowed, skin/eye irritation), whereas ester derivatives may have reduced acute toxicity due to lower acidity .

Research Findings:

  • Synthetic Utility : The target compound’s carboxylic acid group enables easy derivatization into amides or esters, as seen in , where 5-bromo-7-fluoro-1H-indole-2-carboxylic acid was converted to carboxamide inhibitors .
  • Biological Activity : Indole-2-carboxylic acids are prominent in kinase inhibitor design (e.g., JAK2/STAT3 pathways), while indazole-3-carboxylic acids are explored for antiviral applications .

Biological Activity

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-bromo-5-fluoro-1H-indole-2-carboxylic acid is C8H6BrFNO2C_8H_6BrFNO_2, with a molar mass of approximately 258.04 g/mol. The compound features a carboxylic acid functional group, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its unique pharmacological properties, making it a subject of interest for drug development.

Biological Activities

Research indicates that 6-bromo-5-fluoro-1H-indole-2-carboxylic acid exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that indole derivatives may exhibit antiviral activity, particularly against HIV. The compound has shown potential in inhibiting the strand transfer of HIV-1 integrase, which is crucial for viral replication .
  • Anticancer Activity : Several studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, derivatives of indole-2-carboxylic acids have been reported to exhibit significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Effects : The compound is under investigation for its antimicrobial properties, which may be attributed to its ability to disrupt microbial cell functions.

The mechanism by which 6-bromo-5-fluoro-1H-indole-2-carboxylic acid exerts its biological effects involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in the context of HIV integrase inhibition where it chelates magnesium ions essential for enzyme activity .
  • Receptor Modulation : It can modulate the activity of various receptors involved in cellular signaling pathways, contributing to its anticancer and antiviral effects .

Case Study 1: Antiviral Activity Against HIV

A study evaluated the inhibitory effect of 6-bromo-5-fluoro-1H-indole-2-carboxylic acid on HIV integrase. The compound showed an IC50 value of approximately 0.13 μM against integrase strand transfer, indicating potent antiviral activity compared to standard treatments .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of the compound exhibited IC50 values ranging from 2.43 μM to 7.84 μM against MDA-MB-231 cells, suggesting significant growth inhibition capabilities . These results highlight the potential for developing new anticancer therapies based on this indole derivative.

Comparative Analysis

To further understand the significance of 6-bromo-5-fluoro-1H-indole-2-carboxylic acid, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluoroindole-2-carboxylic acidLacks bromine and chlorineSimpler structure; less reactivity
6-Chloroindole-2-carboxylic acidLacks fluorineDifferent halogen substitution affecting properties
4-Bromo-5-fluoroindoleSimilar halogen patternDifferent position of substituents

This table illustrates how the unique combination of halogens in 6-bromo-5-fluoro-1H-indole-2-carboxylic acid enhances its reactivity and biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation and carboxylation. For example, bromo-fluoro indole precursors (e.g., ethyl 5-bromo-1H-indole-2-carboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Advanced routes may involve Suzuki coupling or cyclopropane functionalization, as seen in analogous indole derivatives . Key steps include:

  • Halogenation : Introducing bromine/fluorine via electrophilic substitution.
  • Ester hydrolysis : Converting ethyl esters to carboxylic acids using NaOH/HCl.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How is 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid characterized analytically?

  • Methodological Answer :

  • LC/MS : Used to confirm molecular weight (e.g., [M+H]+ = 258.04) and purity. Retention times (e.g., 3.17 min under SMD-FA10-long conditions) are compared with standards .
  • NMR : 1H/13C NMR spectra identify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).
  • Elemental Analysis : Validates %C, %H, %N, and halogen content.

Q. What are the recommended storage conditions and stability considerations?

  • Methodological Answer : Store at 2–8°C in moisture-proof containers to prevent hydrolysis or decomposition. While direct stability data for this compound is limited, analogous indole-carboxylic acids degrade under prolonged light exposure or high humidity. Use inert atmospheres (N2/Ar) for long-term storage .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is critical for:

  • Bond-length analysis : Confirming halogen (Br/F) positions and hydrogen-bonding networks.
  • Twinning detection : For crystals with pseudo-symmetry, use TWINABS to refine data.
  • Example: A related indole-carboxylic acid derivative (CAS 952959-39-6) was resolved with R-factor < 0.05 using SHELXTL .

Q. How to address discrepancies in reported CAS numbers or physical data?

  • Methodological Answer : Cross-reference multiple databases (e.g., PubChem, Reaxys) and validate via:

  • Synthetic replication : Reproduce procedures from patents (e.g., EP applications ) to confirm compound identity.
  • Analytical consistency : Compare melting points (mp), LC/MS, and NMR with literature. For example, CAS 383132-35-2 vs. 1781698-98-3 may reflect regional naming variations or batch-specific impurities.

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH during coupling reactions .
  • Catalysis : Pd(PPh3)4 for Suzuki-Miyaura cross-coupling with boronic acids .
  • Troubleshooting : Low yields in ester hydrolysis? Adjust reaction time (12–24 hrs) or use microwave-assisted conditions.

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute Br/F with other halogens to modulate lipophilicity (LogP) and target binding .
  • Carboxylic acid functionalization : Convert to amides (e.g., N-methyl-N-phenylcarboxamide) via EDCI/HOBt coupling .
  • Biological assays : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays .

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